4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylfluoranesulfonate
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Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The resulting product is then further reacted with appropriate reagents to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound has similar structural features but different functional groups, leading to distinct properties and applications.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents, resulting in varied biological activities and uses
Properties
Molecular Formula |
C9H7FN2O4S |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7FN2O4S/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)16-17(10,13)14/h2-5H,1H3 |
InChI Key |
SMKMXVHSSCPCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
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